3-Amino-2-methylquinoline-4-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-amino-2-methyl-4-quinolinecarboxylic acid. This nomenclature precisely describes the structural arrangement where the quinoline ring system serves as the parent structure, with specific substituents positioned at designated carbon atoms. The structural representation can be expressed through multiple standardized formats, including the International Chemical Identifier system, which provides the identifier as 1S/C11H10N2O2/c1-6-10(12)9(11(14)15)7-4-2-3-5-8(7)13-6/h2-5H,12H2,1H3,(H,14,15).
The compound's three-dimensional structure exhibits specific geometric arrangements that influence its chemical behavior and interaction patterns. The quinoline core maintains planarity due to the aromatic character of the fused ring system, while the carboxylic acid group can adopt various conformations depending on the chemical environment. The amino group at position 3 introduces additional hydrogen bonding capabilities, significantly affecting the compound's solubility and reactivity profiles. The International Chemical Identifier Key for this compound is documented as UOHNIVJCDQGCCY-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical information retrieval.
Chemical Abstracts Service Registry Number and Alternative Designations
The primary Chemical Abstracts Service Registry Number assigned to this compound is 71881-80-6. This unique identifier serves as the definitive reference for this compound across chemical databases and regulatory systems worldwide. The Chemical Abstracts Service registration ensures consistent identification and prevents confusion with structurally similar compounds or isomers.
Alternative designations for this compound include several synonyms that reflect different naming conventions and structural emphasis patterns. The compound is alternatively known as 4-Quinolinecarboxylic acid, 3-amino-2-methyl-, which represents the Chemical Abstracts Service indexing name format. Additional synonyms documented in chemical databases include 3-Amino-2-methyl-cinchoninic acid, emphasizing the relationship to cinchoninic acid derivatives. The compound also appears in scientific literature under the designation MixCom3_000222 and MFCD00065183, which represent specific database identifiers used in chemical inventory systems.
The PubChem database assigns the Compound Identifier 2778375 to this substance, facilitating cross-referencing across multiple chemical information platforms. These various identifiers and alternative names reflect the compound's presence across different chemical classification systems and research applications, demonstrating its significance in the scientific community.
Molecular Formula and Weight Analysis
The molecular formula for this compound is established as C11H10N2O2. This formula indicates the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. The atomic composition reflects the quinoline backbone with its nitrogen-containing heterocyclic system, along with the additional functional groups that define the compound's chemical identity.
| Molecular Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C11H10N2O2 | |
| Molecular Weight (g/mol) | 202.21 | |
| Exact Mass | 202.074234 | |
| Monoisotopic Mass | 202.21 | Multiple sources |
The molecular weight calculations show consistent values across multiple authoritative sources, with the most commonly reported molecular weight being 202.21 grams per mole. Some sources provide more precise measurements, such as 202.2093 grams per mole or 202.209 grams per mole, reflecting variations in calculation precision and rounding conventions. The exact mass, determined through high-resolution mass spectrometry techniques, is documented as 202.074234 atomic mass units.
The elemental composition analysis reveals specific atomic percentages within the molecular structure. Carbon represents the largest component by mass, consistent with the aromatic quinoline framework and the organic functional groups present. The nitrogen content, comprising two atoms per molecule, contributes significantly to the compound's chemical properties, particularly its basicity and hydrogen bonding capabilities. The oxygen atoms, located within the carboxylic acid functionality, introduce acidic properties and polar character to the molecule.
Physical property measurements indicate that the compound exists as a pale-yellow to yellow-brown solid under standard conditions. The melting point is consistently reported around 204 degrees Celsius, indicating good thermal stability for an organic compound of this molecular weight. The boiling point, calculated through computational methods, is estimated at approximately 378.6 degrees Celsius at standard atmospheric pressure, though this represents a theoretical value due to potential decomposition at elevated temperatures.
The compound's density is calculated at 1.4 grams per cubic centimeter, reflecting the compact molecular packing typical of aromatic heterocyclic compounds. These physical parameters collectively define the handling characteristics and storage requirements for this chemical substance, providing essential information for laboratory applications and research protocols.
Properties
IUPAC Name |
3-amino-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-10(12)9(11(14)15)7-4-2-3-5-8(7)13-6/h2-5H,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHNIVJCDQGCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380887 | |
| Record name | 3-amino-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71881-80-6 | |
| Record name | 3-amino-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and General Approaches
The synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid generally proceeds via quinoline-4-carboxylic acid intermediates, which are then converted to the amino derivative at the 3-position. The key synthetic strategies include:
Pfitzinger Reaction : This classical method involves the condensation of isatin with a ketone under basic conditions to form quinoline-4-carboxylic acids. The reaction typically proceeds through ring-opening of isatin to isatic acid salts, which then condense with methyl ketones such as chloracetone to yield 2-methyl-3-hydroxyquinoline-4-carboxylic acids. Subsequent reduction or amination at the 3-position produces the target amino compound.
Halogen-Acetone Condensation with Isatic Acid Salts : Improved yields and shorter reaction times are achieved by reacting halogenated acetones (e.g., chloracetone) with alkali or alkaline-earth metal salts of isatic acid in the presence of alkaline-earth hydroxides (e.g., calcium hydroxide, magnesium hydroxide). This process is typically conducted at temperatures between room temperature and 100 °C, often around 80-90 °C, resulting in efficient formation of 2-methyl-3-hydroxyquinoline-4-carboxylic acid intermediates.
Direct Use of Isatin : Instead of pre-forming isatic acid salts, isatin can be directly reacted with chloracetone and alkaline-earth hydroxides under heated conditions. This approach involves initial cleavage of isatin to isatic acid salts in situ, followed by condensation to the hydroxyquinoline carboxylic acid.
Detailed Reaction Conditions and Yields
| Step | Reactants & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of Calcium Salt of Isatic Acid | Isatin + Quicklime (Ca(OH)2) in water | 80-90 °C | ~1 hour | - | Produces light yellow magma of calcium isatic acid salt |
| Condensation with Chloracetone | Calcium salt of isatic acid + chloracetone + stirring | 80-90 °C | 5-6 hours | 90-95% (2-methyl-3-hydroxyquinoline-4-carboxylic acid) | Reaction mixture cooled, acidified with HCl to precipitate product |
| Isolation and Purification | Acidification with HCl, filtration, washing, drying | Room temp | - | 92% (purified acid) | Product is yellow powder, soluble in dilute sodium carbonate |
| Amination (Reduction of Hydroxy to Amino group) | Reduction of azo-dyestuffs derived from hydroxyquinoline acids | Variable | Variable | - | Reduction yields 3-amino derivatives |
Mechanistic Insights and Reaction Pathways
The initial step involves cleavage of isatin to isatic acid salts under alkaline conditions provided by alkaline-earth hydroxides.
The nucleophilic substitution reaction occurs when the halogenated acetone (chloracetone) reacts with the isatic acid salts, forming the quinoline ring system with a hydroxy group at the 3-position and a carboxylic acid at the 4-position.
The hydroxy group at the 3-position can be converted to an amino group through reduction of azo intermediates formed by reaction with diazo compounds. This step is critical for obtaining the target 3-amino derivative.
The carboxylic acid group at the 4-position remains intact throughout these transformations.
Industrial and Green Chemistry Considerations
Industrial methods often utilize catalytic processes to improve yields and reaction times, including transition metal catalysts and metal-free ionic liquid media.
Microwave and ultrasound irradiation have been reported as green chemistry approaches to accelerate the Pfitzinger reaction and related condensations, enhancing efficiency and reducing energy consumption.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents | Conditions | Product | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Isatin cleavage and salt formation | Isatin + Ca(OH)2 + H2O | 80-90 °C, 1 hr | Calcium isatic acid salt | - | Yellow magma formed |
| Condensation with chloracetone | Calcium isatic acid salt + chloracetone | 80-90 °C, 5-6 hr | 2-methyl-3-hydroxyquinoline-4-carboxylic acid | 90-95 | Acidification with HCl precipitates product |
| Purification | Acidification, filtration | Room temp | Purified hydroxyquinoline acid | ~92 | Yellow powder, soluble in sodium carbonate |
| Amination (reduction) | Hydroxyquinoline acid + diazo compound + reductant | Variable | This compound | Variable | Reduction of azo intermediates |
Research Findings and Notes
The reaction between isatic acid salts and chloracetone in the presence of alkaline-earth hydroxides is highly efficient , yielding over 90% of the hydroxyquinoline intermediate within 5-6 hours.
Acidification with hydrochloric acid is preferred to acetic acid for precipitating the product effectively.
The hydroxyquinoline-4-carboxylic acid intermediates are thermally sensitive , decomposing with CO2 elimination upon heating above melting points, which is a consideration for downstream processing.
The amination step to convert the hydroxy group to an amino group is typically achieved via reduction of azo-dyestuffs , a method that allows for controlled introduction of the amino functionality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines.
Scientific Research Applications
3-Amino-2-methylquinoline-4-carboxylic acid (C11H10N2O2) is a quinoline derivative with a variety of applications, particularly in the pharmaceutical and chemical industries . This compound features an amino group at the 3rd position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring .
Applications
- Pharmaceutical Research: Quinoline derivatives, including this compound, exhibit a broad spectrum of biological properties, such as anti-malarial, anticancer, antifungal, antibacterial, anti-obesity, anti-inflammatory, and anti-tuberculosis activities .
- Antitubercular Agents: Analogs of 2-arylquinoline-4-carboxylic acid have been synthesized and screened as antitubercular agents, targeting Mycobacterium tuberculosis (Mtb) DNA gyrase .
- Protein Kinase CK2 Inhibitors: Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2 .
- Doebner Reaction: Quinoline-4-carboxylic acids can be synthesized from anilines possessing electron-withdrawing groups via the Doebner hydrogen-transfer reaction .
- Dye Industry: 2-methyl-3-hydroxyquinoline-4-carboxylic acids can be used for the manufacture of dyestuffs .
Data
- PubChem CID : 2778375
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- IUPAC Name : this compound
- CAS : 71881-80-6
Mechanism of Action
The mechanism of action of 3-Amino-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Quinoline-4-Carboxylic Acid Derivatives
Structural and Functional Differences
Quinoline-4-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Comparative Data for Quinoline-4-Carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Stability: Primary amino groups (e.g., 3-amino in the target compound) enhance stability compared to tertiary amines, which are prone to decarboxylation . Bulky substituents (e.g., trimethoxyphenyl in ) may reduce solubility but improve target binding in drug design.
Chloro and fluoro groups (e.g., 6-chloro in ) may enhance lipophilicity and membrane permeability.
Applications: Hexophan () was historically explored for medicinal use, though modern applications are unclear. 3-Ethylquinoline-4-carboxylic acid serves as a synthetic precursor for further functionalization.
Biological Activity
3-Amino-2-methylquinoline-4-carboxylic acid (AMQCA) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with AMQCA, including its mechanisms of action, applications in various fields, and relevant research findings.
- Molecular Formula : C₁₁H₁₀N₂O₂
- Molecular Weight : 202.21 g/mol
- Appearance : Pale-yellow to yellow-brown solid
- Melting Point : Approximately 204 °C
- Boiling Point : 379 °C
The biological activity of AMQCA is primarily attributed to its structural features, which include an amino group, a methyl group, and a carboxylic acid group. These functional groups enable AMQCA to interact with various biological targets, such as enzymes and receptors. The mechanisms of action can include:
- Enzyme Inhibition : AMQCA may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Protein-Ligand Interactions : The compound can bind to proteins, potentially altering their function and activity.
- Antimicrobial Activity : Preliminary studies suggest that AMQCA exhibits antibacterial properties against certain strains of bacteria.
Antimicrobial Properties
Research indicates that quinoline derivatives, including AMQCA, possess significant antimicrobial activities. A study focused on synthesizing various quinoline derivatives reported that several compounds displayed notable antibacterial effects against multidrug-resistant strains of bacteria. In particular, AMQCA was evaluated for its interaction with bacterial DNA gyrase, an essential enzyme for bacterial replication.
| Compound | Activity | Inhibition Zone (mm) |
|---|---|---|
| AMQCA | Antibacterial | 13.7 ± 0.58 |
| Compound A | Antibacterial | 12.5 ± 0.45 |
| Compound B | Antibacterial | 11.0 ± 0.60 |
The results highlight AMQCA's potential as a lead compound in the development of new antibacterial agents .
Antioxidant Activity
In addition to its antibacterial effects, AMQCA has shown promise as an antioxidant agent. The ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized a series of quinoline derivatives and assessed their antibacterial properties against E. coli and other bacterial strains. AMQCA exhibited a significant inhibition zone compared to control compounds .
- Molecular Docking Studies : Molecular docking analyses demonstrated that AMQCA binds effectively to the active site of bacterial DNA gyrase, suggesting a mechanism for its antibacterial action .
- Synthesis and Characterization : Various synthetic methods have been developed for producing AMQCA, including nucleophilic substitution reactions that yield high purity and yield rates .
Q & A
Basic: What are the standard synthetic routes for 3-Amino-2-methylquinoline-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves condensation and cyclization reactions. A common approach uses substituted aldehydes (e.g., 3-methylbenzaldehyde) and β-keto esters (e.g., ethyl acetoacetate) in the presence of ammonium acetate under reflux conditions. The reaction proceeds via the Pfitzinger or Doebner-Miller mechanism, forming the quinoline core. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Key parameters include solvent choice (ethanol/methanol), temperature control (reflux at 80–100°C), and purification via recrystallization .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of:
- Catalysts: Bases like sodium ethoxide enhance cyclization efficiency.
- Solvents: Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to alcohols.
- Temperature: Controlled stepwise heating (e.g., 60°C → 120°C) minimizes decomposition.
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) ensures high purity. For example, substituting ammonium acetate with iodine in DMSO improved yields by 15% in analogous quinoline syntheses .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the quinoline backbone and substituents (e.g., methyl at C2, amino at C3). Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, while the carboxylic acid proton is observed at δ 12–13 ppm .
- FT-IR: Carboxylic acid C=O stretch at ~1700 cm⁻¹ and NH₂ bands at ~3400 cm⁻¹ .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 232.0974 for C₁₁H₁₀N₂O₂) .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Amino Group (C3): Enhances binding to enzyme active sites (e.g., topoisomerase II inhibition). Methylation reduces solubility but increases membrane permeability.
- Carboxylic Acid (C4): Critical for hydrogen bonding with targets; esterification or amidation modulates bioavailability.
- Methyl (C2): Steric effects alter substrate specificity. For example, replacing methyl with chlorine improves antimalarial potency but increases cytotoxicity .
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies: Software like AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450). The carboxylic acid group often anchors the molecule to catalytic residues.
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns. For example, 3-amino substitution stabilizes π-π stacking with DNA gyrase .
- QSAR Models: Predict bioactivity based on substituent electronegativity and lipophilicity .
Basic: What are the stability profiles under varying pH and temperature?
Methodological Answer:
- pH Stability: Stable in acidic conditions (pH 2–6) but degrades above pH 8 due to deprotonation of the carboxylic acid.
- Thermal Stability: Decomposes at >150°C; DSC shows an exothermic peak at 160°C.
- Light Sensitivity: Store in amber vials to prevent photodegradation .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
- Assay Validation: Use standardized protocols (e.g., IC₅₀ measurements with positive controls like ciprofloxacin).
- Buffer Optimization: Vary ionic strength (50–200 mM KCl) to account for nonspecific binding.
- Structural Analysis: X-ray crystallography of enzyme-ligand complexes identifies binding discrepancies. For example, conflicting reports on topoisomerase inhibition were resolved by identifying a key hydrogen bond with Ser84 .
Basic: What solvents are compatible for recrystallization?
Methodological Answer:
- Polar Solvents: Ethanol/water mixtures (70:30) yield needle-like crystals.
- Nonpolar Solvents: Toluene/ethyl acetate (1:1) is effective for high-purity scales (>99% by HPLC).
- Crystallization Tips: Slow cooling (1°C/min) reduces occluded impurities .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Intermediate Trapping: Add thiourea to sequester reactive aldehydes.
- Catalyst Screening: Zeolites or ionic liquids (e.g., [BMIM]BF₄) reduce side reactions.
- Flow Chemistry: Continuous reactors minimize residence time, suppressing dimerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
